N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-14-5-2-3-8-18(14)25-12-19(24)22-10-9-17-13-26-20(23-17)15-6-4-7-16(21)11-15/h2-8,11,13H,9-10,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHOLPGTTBRPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Coupling with Ethylamine: The thiazole derivative is then coupled with ethylamine under basic conditions to form the intermediate.
Attachment of the o-Tolyloxy Group: Finally, the o-tolyloxy group is introduced via an etherification reaction, where the intermediate reacts with o-tolyl alcohol in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole ring or the ethylamine side chain using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide has shown promise in the following areas:
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies have indicated that this compound may inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways.
- Antitumor Activity : Research suggests that compounds containing thiazole rings can inhibit specific kinases involved in cancer cell proliferation. For example, derivatives have been shown to inhibit BRAF(V600E), a mutation commonly associated with melanoma, indicating potential anticancer properties.
Biological Research
This compound is utilized as a probe to investigate enzyme interactions and inhibition mechanisms. Its structural characteristics allow it to interact with various biological targets, making it valuable for studying biochemical pathways and drug interactions.
Industrial Applications
The unique chemical properties of this compound make it suitable for developing new materials with specific functionalities in industrial applications. Its potential use in creating specialized coatings or additives is an area of ongoing research.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that similar thiazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective against a range of pathogens.
- Cancer Research : In vitro studies have shown that compounds with thiazole structures can lead to apoptosis in cancer cells through the inhibition of critical signaling pathways involved in cell survival and proliferation.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are likely to play a crucial role in binding to these targets, which could include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(3-chlorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide
- N-(2-(2-(3-bromophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide
- N-(2-(2-(3-methylphenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide
Uniqueness
Compared to similar compounds, N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For instance, fluorine can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for further research and development.
Biological Activity
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial contexts. The molecular formula is , with a molecular weight of 306.4 g/mol. Below are some key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16 H19 F N2 O S |
| Molecular Weight | 306.4 g/mol |
| LogP | 3.6304 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 34.781 Ų |
Anticancer Potential
Research indicates that thiazole derivatives exhibit potent anticancer activities. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) reveals that the presence of electron-donating groups on the phenyl ring enhances the anticancer activity.
- Case Study : A recent study demonstrated that thiazole-containing compounds had IC50 values in the low micromolar range against several cancer cell lines, suggesting strong antiproliferative effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents.
- Research Findings : In vitro studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with some compounds outperforming established antibiotics .
The proposed mechanism of action involves the interaction of the thiazole ring with specific enzymes or receptors within microbial cells or cancer cells. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cell proliferation or survival.
- Membrane Disruption : Some derivatives have shown the ability to disrupt microbial membranes, leading to cell lysis .
Comparative Analysis of Similar Compounds
To further understand the biological activity of this compound, a comparison with related compounds is beneficial.
| Compound Name | IC50 (µg/mL) | Activity Type |
|---|---|---|
| N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzenesulfonamide | 1.61 ± 1.92 | Anticancer |
| Thiazole Derivative A | 1.98 ± 1.22 | Anticancer |
| Thiazole Derivative B | <5 | Antimicrobial |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide, and how are reaction conditions optimized?
The synthesis of thiazole-acetamide derivatives typically involves multi-step reactions, including:
- Thiazole ring formation via Hantzsch thiazole synthesis using α-halo ketones and thioureas under reflux conditions (ethanol or DMF as solvents) .
- Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the thiazole-ethylamine intermediate with o-tolyloxyacetic acid .
Key optimizations include: - Temperature control (60–80°C for thiazole cyclization) .
- Solvent selection (polar aprotic solvents like DMF improve yield in coupling reactions) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl, thiazole, and o-tolyloxy groups) .
- Mass spectrometry (HRMS or ESI-MS) : To verify molecular weight and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. How is the compound’s preliminary biological activity evaluated in academic research?
Initial screening involves:
- In vitro assays : Antimicrobial activity via broth microdilution (MIC determination against gram-positive/negative strains) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Enzyme inhibition studies : Fluorometric assays targeting kinases or proteases .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across structurally similar thiazole-acetamide derivatives?
Contradictions (e.g., varying IC50 values) may arise from:
- Substituent effects : The 3-fluorophenyl group’s electron-withdrawing properties versus chloro/methoxy analogs .
- Stereoelectronic interactions : o-Tolyloxy’s steric hindrance altering target binding .
Methodology : - Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., varying aryl groups) and test across uniform assay conditions .
- Molecular docking : Predict binding affinities to targets like EGFR or DHFR using AutoDock Vina .
Q. What strategies are employed to enhance the compound’s metabolic stability and bioavailability?
- LogP optimization : Introduce hydrophilic groups (e.g., sulfonyl or hydroxyl) to reduce logP values, improving solubility .
- Prodrug design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
- In vitro ADME assays : Microsomal stability tests (human liver microsomes) and Caco-2 permeability studies .
Q. How are mechanistic studies designed to elucidate the compound’s interaction with biological targets?
Q. What computational methods are used to predict off-target effects or toxicity?
- Pharmacophore modeling : Screen against toxicity databases (e.g., Tox21) using Schrödinger .
- MD simulations : Assess binding stability to unintended targets (e.g., hERG channels) over 100-ns trajectories .
Data Contradiction and Reproducibility Challenges
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Reaction monitoring : Use TLC or in situ IR to track intermediate formation .
- Byproduct analysis : LC-MS to identify side products (e.g., over-alkylation) .
- Scale-up protocols : Optimize stirring rates and solvent volumes for reproducibility .
Q. Why might biological activity vary between in vitro and in vivo models?
- Metabolic degradation : Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) reduces efficacy in vivo .
- Tissue penetration limitations : Poor solubility or plasma protein binding .
Mitigation : - Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .
Structural and Functional Insights
Q. How does the o-tolyloxy group influence the compound’s conformational flexibility?
- X-ray crystallography : Resolve 3D structure to assess torsional angles between the thiazole and acetamide groups .
- DFT calculations : Compare energy barriers for rotation in gas vs. solvent phases .
Q. What role does the 3-fluorophenyl substituent play in target selectivity?
- Fluorine’s electronegativity : Enhances hydrogen bonding with active-site residues (e.g., in bacterial FabH enzymes) .
- Comparative studies : Replace fluorine with chlorine/methyl to test selectivity shifts .
Emerging Research Directions
Q. Can this compound be modified for dual-target inhibition (e.g., kinase and protease)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
